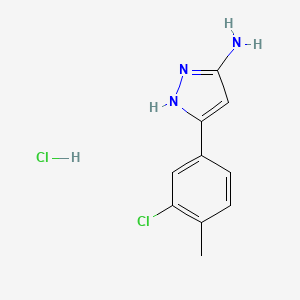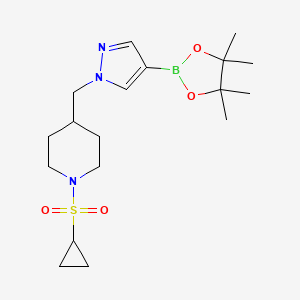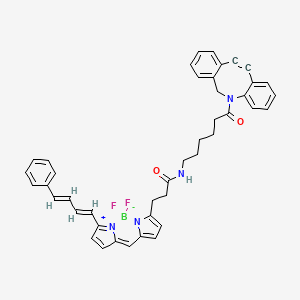
Bdp 581/591 dbco
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BDP 581/591 DBCO: is a borondipyrromethene dye with a conjugated olefinic system. This compound is notable for its use as a fluorophore and as a probe for the detection of reactive oxygen species (ROS). Upon oxidation, its fluorescence shifts to the green part of the spectrum. The DBCO (azodibenzocyclooctyne) moiety allows for conjugation with azides, yielding stable triazole conjugates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: BDP 581/591 DBCO is synthesized through a series of chemical reactions involving borondipyrromethene and cyclooctyne derivatives. The synthesis typically involves the following steps:
Formation of Borondipyrromethene Core: The borondipyrromethene core is synthesized through the condensation of pyrrole derivatives with boron trifluoride.
Introduction of Cyclooctyne Moiety: The cyclooctyne moiety is introduced through a copper-free click chemistry reaction, where azodibenzocyclooctyne is conjugated with the borondipyrromethene core
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, with stringent quality control measures such as NMR and HPLC-MS analysis to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: BDP 581/591 DBCO undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized, resulting in a shift of its fluorescence to the green part of the spectrum.
Click Chemistry Reactions: The DBCO moiety allows for copper-free click chemistry reactions with azides, forming stable triazole conjugates
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or singlet oxygen are used.
Click Chemistry: The reaction with azides is typically carried out under mild conditions without the need for a copper catalyst
Major Products:
Oxidation Products: Fluorescent products with shifted emission spectra.
Click Chemistry Products: Stable triazole conjugates formed from the reaction with azides
Wissenschaftliche Forschungsanwendungen
BDP 581/591 DBCO has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting reactive oxygen species and for click chemistry reactions.
Biology: Employed in bioimaging and labeling of biomolecules due to its fluorescent properties.
Medicine: Utilized in diagnostic assays and therapeutic research for tracking and imaging biological processes.
Industry: Applied in the development of fluorescent dyes and probes for various industrial applications .
Wirkmechanismus
The mechanism of action of BDP 581/591 DBCO involves its interaction with reactive oxygen species and azides:
Detection of ROS: The borondipyrromethene core undergoes oxidation in the presence of ROS, resulting in a shift of its fluorescence emission.
Click Chemistry: The DBCO moiety reacts with azides to form stable triazole conjugates through a strain-promoted cycloaddition reaction
Vergleich Mit ähnlichen Verbindungen
BDP 581/591 DBCO is unique due to its dual functionality as a fluorescent probe and a click chemistry reagent. Similar compounds include:
BDP FL DBCO: Another borondipyrromethene dye with similar fluorescent properties but different excitation and emission wavelengths.
BDP 650/665 DBCO: A red-fluorescent dye used for copper-free click chemistry with a different emission spectrum .
This compound stands out for its high fluorescence quantum yield and versatility in various scientific applications.
Eigenschaften
Molekularformel |
C43H39BF2N4O2 |
|---|---|
Molekulargewicht |
692.6 g/mol |
IUPAC-Name |
N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide |
InChI |
InChI=1S/C43H39BF2N4O2/c45-44(46)49-37(19-10-6-15-33-13-3-1-4-14-33)24-26-39(49)31-40-27-25-38(50(40)44)28-29-42(51)47-30-12-2-5-21-43(52)48-32-36-18-8-7-16-34(36)22-23-35-17-9-11-20-41(35)48/h1,3-4,6-11,13-20,24-27,31H,2,5,12,21,28-30,32H2,(H,47,51)/b15-6+,19-10+ |
InChI-Schlüssel |
BZVKNKJKBRSURT-XRCDMQDDSA-N |
Isomerische SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)C=C6[N+]1=C(C=C6)/C=C/C=C/C7=CC=CC=C7)(F)F |
Kanonische SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)C=C6[N+]1=C(C=C6)C=CC=CC7=CC=CC=C7)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



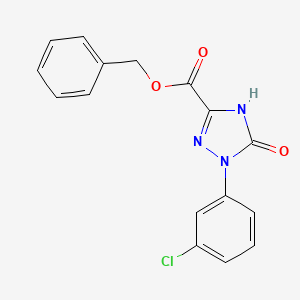
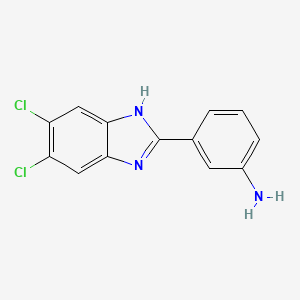
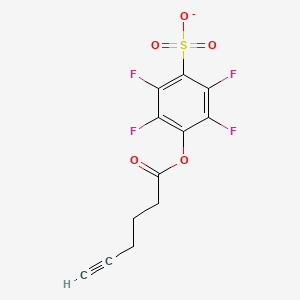
![[2-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13717764.png)
![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717772.png)
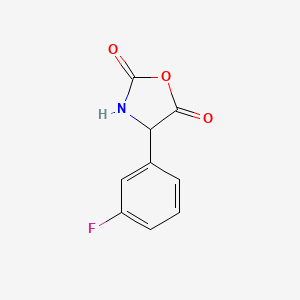
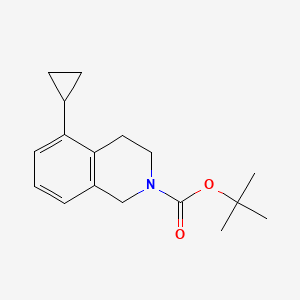
![2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13717787.png)

